molecular formula C19H19ClN4O B2540375 N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-76-4

N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2540375
CAS RN: 866866-76-4
M. Wt: 354.84
InChI Key: NSCKOMDBQCNIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the general class of 1,2,3-triazoles and their derivatives have been extensively studied for their potential biological applications, including antitumor activities .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves the condensation of different amines with isocyanates or other suitable precursors. For instance, the synthesis of 3-amino-4-morpholino-1H-indazole-1-carboxamide derivatives involves the condensation of isocyanato-substituted benzene compounds with amines followed by cyclization with hydrazine hydrate . Although the exact synthesis route for "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is not provided, it is likely to follow a similar synthetic strategy, starting with appropriate chloro- and methyl-substituted benzene compounds as precursors.

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The crystal structures of similar compounds have been determined, showing that they belong to specific space groups and have defined cell parameters . These structural analyses are crucial for understanding the molecular interactions and potential binding modes of these compounds with biological targets.

Chemical Reactions Analysis

1,2,3-Triazole derivatives can undergo various chemical reactions, including further functionalization or conjugation with other pharmacophores to enhance their biological activity. The papers provided do not detail specific reactions for the compound , but they do suggest that the triazole core can be modified to yield a variety of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazole ring and the overall molecular structure. These properties are essential for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics. The provided papers do not offer specific data on the physical and chemical properties of "N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," but they do provide insights into the general characteristics of similar compounds .

Scientific Research Applications

Synthesis Techniques

The synthesis of similar triazole derivatives involves multi-step processes using specific starting materials and reaction conditions. For instance, a related compound was synthesized through a five-step process starting from 4-chlorobenzenamine, with optimized reaction conditions including a temperature of around 78℃ and a reaction time of 8 hours, yielding up to 88% of the target compound. This synthesis was characterized by 1H NMR and MS techniques (Lian-Di Kan, 2015).

Biological Activities

Triazole derivatives have been studied for their antimicrobial activities. For example, some newly synthesized 1,2,4-triazole derivatives demonstrated good to moderate activities against various microorganisms. This indicates the potential of triazole compounds in developing new antimicrobial agents (H. Bektaş et al., 2010).

Antitumor Activities

Triazole compounds have also been investigated for their antitumor properties. For instance, certain 3-triazeno derivatives of pyrazole-4-carboxylic acid and pyrazole-4-carboxamide showed increased survival times in mouse leukemia assays, suggesting their potential as antileukemic agents (Y. Shealy & C. O'dell, 1971).

Mechanism of Action

The mechanism of action is typically studied for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves studying the compound’s toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve potential applications of the compound, further studies needed to fully understand the compound, or potential modifications to the compound that could enhance its properties .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-4-14-6-9-16(10-7-14)24-13(3)18(22-23-24)19(25)21-15-8-5-12(2)17(20)11-15/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCKOMDBQCNIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.